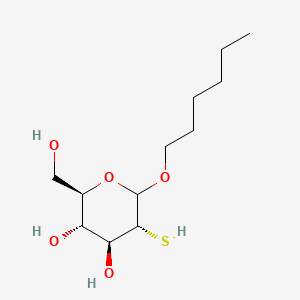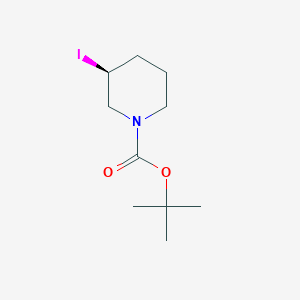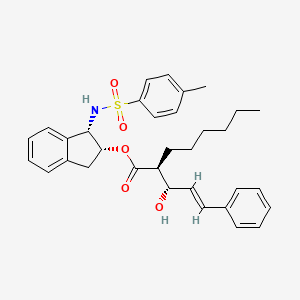
(2R,3S,4S,5R)-6-(hexyloxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl b-D-thioglucopyranoside is a non-ionic detergent widely used in biochemical and biophysical research. It is a sulfur-containing glucose derivative that is particularly useful for solubilizing and stabilizing membrane proteins. This compound is known for its ability to dissolve hydrophobic membrane proteins, making it an essential tool in structural and functional studies of these proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexyl b-D-thioglucopyranoside typically starts from D-glucose. The process involves several steps:
Acetylation: D-glucose is acetylated using acetic anhydride and concentrated sulfuric acid to form α-D-glucopyranose pentaacetate.
Bromination: The pentaacetate is then reacted with hydrogen bromide to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.
Thiolation: This intermediate is reacted with thiourea in acetone to form the isothiuronium salt.
Alkylation: The nucleophilic thiolate anion formed after neutralization and reduction with sodium sulfite reacts with 1-bromohexane to produce hexyl-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside.
Deacetylation: Finally, the target product, hexyl-1-thio-β-D-glucopyranoside, is obtained through alkaline deacetylation using sodium hydroxide in methanol.
Industrial Production Methods
Industrial production methods for hexyl b-D-thioglucopyranoside are similar to the laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioglucopyranosides.
Aplicaciones Científicas De Investigación
Hexyl b-D-thioglucopyranoside is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions.
Biology: It aids in the extraction and purification of membrane proteins, facilitating studies on their structure and function.
Medicine: It is used in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Industry: It finds applications in the formulation of cosmetics and personal care products due to its mild detergent properties
Mecanismo De Acción
Hexyl b-D-thioglucopyranoside exerts its effects primarily through its ability to interact with hydrophobic regions of membrane proteins. By forming micelles, it solubilizes these proteins without denaturing them. This interaction is facilitated by the hydrophobic hexyl group and the hydrophilic glucose moiety, which allows it to integrate into lipid bilayers and stabilize protein structures .
Comparación Con Compuestos Similares
Similar Compounds
n-Octyl β-D-thioglucopyranoside: Another non-ionic detergent with a longer alkyl chain, used for similar applications but with different micelle-forming properties.
n-Decyl β-D-thioglucopyranoside: Similar to octyl thioglucopyranoside but with an even longer alkyl chain, offering different solubilization characteristics.
Uniqueness
Hexyl b-D-thioglucopyranoside is unique due to its balance between hydrophobic and hydrophilic properties, making it particularly effective for solubilizing membrane proteins without causing denaturation. Its critical micelle concentration and ability to form stable micelles at lower concentrations compared to its longer-chain analogs make it a preferred choice in many applications .
Propiedades
Fórmula molecular |
C12H24O5S |
|---|---|
Peso molecular |
280.38 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-6-hexoxy-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C12H24O5S/c1-2-3-4-5-6-16-12-11(18)10(15)9(14)8(7-13)17-12/h8-15,18H,2-7H2,1H3/t8-,9-,10+,11-,12?/m1/s1 |
Clave InChI |
KNEQGXOCIOFTML-OZRWLHRGSA-N |
SMILES isomérico |
CCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)S |
SMILES canónico |
CCCCCCOC1C(C(C(C(O1)CO)O)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester](/img/structure/B11829927.png)
![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime](/img/structure/B11829935.png)



![2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide](/img/structure/B11829989.png)
![(4bS,9bR)-2,3-dimethoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11829992.png)

![2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B11830003.png)

![tert-butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11830012.png)

![1-[(4'aR,7'aR)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanamine](/img/structure/B11830020.png)

